Cas no 1443313-70-9 (5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde)

5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde
-
- MDL: MFCD18911072
- Inchi: 1S/C11H11BrO4/c12-9-1-2-10(8(5-9)6-13)16-7-11-14-3-4-15-11/h1-2,5-6,11H,3-4,7H2
- InChI Key: KUEZHWGPIFNOOA-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC(Br)=CC=C1OCC1OCCO1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB428033-1 g |
5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde |
1443313-70-9 | 1 g |
€586.20 | 2023-07-18 | ||
abcr | AB428033-1g |
5-Bromo-2-[2-(1,3-dioxolan-2-yl)methoxy]benzaldehyde; . |
1443313-70-9 | 1g |
€1621.70 | 2025-02-19 |
5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde Related Literature
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
Additional information on 5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde
Professional Introduction to Compound with CAS No. 1443313-70-9 and Product Name: 5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde
The compound in question, identified by the CAS number 1443313-70-9, is a specialized organic molecule with the product name 5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural features and potential applications. The presence of a bromine substituent and a dioxolane methoxy group makes it a versatile intermediate for synthesizing various bioactive molecules.
One of the most compelling aspects of this compound is its utility in the synthesis of pharmaceutical intermediates. The benzaldehyde core is a well-known scaffold in medicinal chemistry, often employed in the development of drugs targeting neurological disorders, infectious diseases, and inflammatory conditions. The introduction of a bromine atom at the 5-position enhances electrophilicity, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are essential for drug design.
The 1,3-dioxolan-2-ylmethoxy moiety adds an additional layer of complexity and reactivity to the molecule. Dioxolane derivatives are known for their stability and ability to participate in various organic transformations, including ring-opening reactions that can introduce new functional groups at specific positions. This feature makes 5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde a valuable building block for designing novel compounds with tailored biological activities.
Recent research has highlighted the compound's potential in drug discovery and development. For instance, studies have demonstrated its role in synthesizing small-molecule inhibitors targeting enzymes involved in cancer progression. The benzaldehyde moiety can be converted into Schiff bases or heterocyclic compounds, which have shown promise in preclinical studies as inhibitors of kinases and other critical enzymes. Additionally, the bromine atom allows for further derivatization into more complex structures, enabling researchers to fine-tune pharmacokinetic properties such as solubility and bioavailability.
In the realm of bioorganic chemistry, this compound serves as a key intermediate in the synthesis of fluorescent probes and chemosensors. The benzaldehyde group can be coupled with fluorescent dyes or reporters to develop tools for imaging biological processes at the cellular level. The dioxolane methoxy group can also be modified to enhance hydrophilicity or hydrophobicity, making it suitable for different applications ranging from bioimaging to drug delivery systems.
The synthetic methodologies associated with this compound have been extensively explored in recent literature. Researchers have reported efficient protocols for its preparation starting from commercially available precursors such as bromobenzaldehyde and dioxolane derivatives. These synthetic routes often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitution strategies, showcasing the versatility of this intermediate in modern synthetic organic chemistry.
Moreover, the compound's relevance extends to material science, where it has been investigated as a precursor for functional polymers and coatings. The ability to incorporate diverse functional groups into polymer backbones through reactions involving this intermediate allows for the creation of materials with unique properties such as biodegradability, conductivity, or antimicrobial activity. Such advancements are crucial for developing next-generation materials that address societal challenges in areas like sustainable packaging and medical devices.
From a regulatory perspective, compounds like 5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde must be handled with appropriate safety measures due to their reactivity and potential biological activity. While they are not classified as hazardous materials under current regulations, proper laboratory protocols should be followed to ensure safe handling and disposal. This includes using personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and adhering to guidelines established by organizations like the International Council for Harmonisation (ICH) for pharmaceutical intermediates.
The future prospects of this compound are promising, with ongoing research exploring new synthetic pathways and applications. As drug discovery continues to evolve towards more targeted and personalized therapies, intermediates like 5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde will play an increasingly important role in developing innovative treatments for various diseases. Additionally, advancements in green chemistry may lead to more sustainable synthetic methods that minimize waste and reduce environmental impact.
In conclusion,5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde is a multifaceted compound with significant potential across multiple disciplines including pharmaceuticals, bioorganic chemistry, material science, and green chemistry. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules and functional materials. As research progresses,this compound is likely to continue influencing advancements in these fields,contributing to scientific progress and innovation.
1443313-70-9 (5-bromo-2-(1,3-dioxolan-2-ylmethoxy)benzaldehyde) Related Products
- 1568377-48-9((1S)-1-(2,3-dihydro-1-benzofuran-2-yl)ethan-1-amine)
- 1895666-57-5(3-(2-methoxy-6-methylphenyl)-1-methyl-1H-pyrazol-5-amine)
- 2228903-08-8(N-methyl-1-{4-methyl-3-(trifluoromethyl)phenylmethyl}cyclopropan-1-amine)
- 60515-31-3(4-hydroxy-3-methoxy-N-methylbenzamide)
- 1344410-66-7(1H-Indole-3-carboxylic acid, 3-amino-2,3-dihydro-2-oxo-6-(trifluoromethyl)-, (3S)-)
- 2034575-26-1(3-{3-[(3-chloropyridin-4-yl)oxy]piperidine-1-carbonyl}-2H-chromen-2-one)
- 2229309-91-3(3-(3-bromoprop-1-en-2-yl)-4-chlorocinnoline)
- 75985-25-0(3-(aminomethyl)-6-methylpyridin-2-ol)
- 1782793-91-2(Phenol, 3-(3-fluorotetrahydro-3-furanyl)-)
- 1378258-88-8(7-Methoxy-2,4-dimethylquinolin-8-amine)
